Cas no 927415-57-4 (1H-Pyrrole-1,3-diamine)

1H-Pyrrole-1,3-diamine 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrole-1,3-diamine

-

- インチ: 1S/C4H7N3/c5-4-1-2-7(6)3-4/h1-3H,5-6H2

- InChIKey: RVNUPDABYQVJKK-UHFFFAOYSA-N

- ほほえんだ: N1(N)C=CC(N)=C1

じっけんとくせい

- 密度みつど: 1.34±0.1 g/cm3(Predicted)

- ふってん: 304.7±34.0 °C(Predicted)

- 酸性度係数(pKa): 5.53±0.10(Predicted)

1H-Pyrrole-1,3-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | BBV-38388068-1.0g |

1H-pyrrole-1,3-diamine |

927415-57-4 | 95% | 1.0g |

$0.0 | 2022-12-03 |

1H-Pyrrole-1,3-diamine 関連文献

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Shachi Mittal Analyst, 2019,144, 2635-2642

1H-Pyrrole-1,3-diamineに関する追加情報

1H-Pyrrole-1,3-diamine (CAS No. 927415-57-4): An Overview of Its Structure, Properties, and Applications

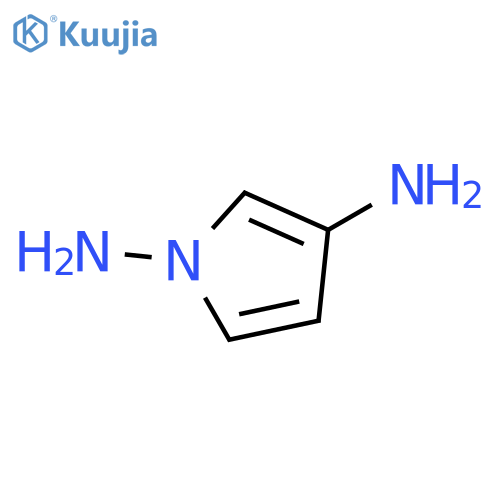

1H-Pyrrole-1,3-diamine (CAS No. 927415-57-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique structural and functional properties. This compound, also known as pyrrole-1,3-diamine, is a derivative of the five-membered heterocyclic ring pyrrole, which is substituted with two amino groups at the 1 and 3 positions. The presence of these amino groups imparts significant reactivity and functional versatility to the molecule.

The chemical structure of 1H-Pyrrole-1,3-diamine is characterized by a planar pyrrole ring with two primary amino groups attached to the nitrogen atoms at positions 1 and 3. The pyrrole ring itself is a fundamental building block in many natural products and synthetic compounds, contributing to the compound's aromaticity and stability. The amino groups provide additional sites for chemical modification, making 1H-Pyrrole-1,3-diamine a valuable intermediate in the synthesis of more complex molecules.

In terms of physical properties, 1H-Pyrrole-1,3-diamine is typically a solid at room temperature and exhibits good solubility in polar solvents such as water and ethanol. Its melting point and boiling point are influenced by the presence of the amino groups, which can form hydrogen bonds with other molecules. These properties make it suitable for use in various chemical reactions and processes.

The biological activity of 1H-Pyrrole-1,3-diamine has been the subject of several recent studies. One notable area of research involves its potential as a scaffold for the development of new pharmaceuticals. The pyrrole ring is known to be a common motif in many bioactive molecules, including antibiotics, antivirals, and anticancer agents. The introduction of amino groups at specific positions can enhance the compound's binding affinity to biological targets, such as enzymes and receptors.

A study published in the Journal of Medicinal Chemistry in 2022 explored the use of 1H-Pyrrole-1,3-diamine derivatives as inhibitors of protein-protein interactions (PPIs). PPIs are critical for many cellular processes, and their dysregulation is often associated with various diseases. The researchers found that certain derivatives of 1H-Pyrrole-1,3-diamine exhibited potent inhibitory activity against specific PPIs involved in cancer progression. This finding highlights the potential of this compound as a lead structure for drug discovery.

Beyond its applications in medicinal chemistry, 1H-Pyrrole-1,3-diamine has also shown promise in materials science. Its ability to form stable complexes with metal ions makes it an attractive candidate for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have a wide range of applications, including gas storage, catalysis, and drug delivery systems.

A recent study published in Advanced Materials reported the synthesis of a MOF using 1H-Pyrrole-1,3-diamine as a ligand. The resulting MOF exhibited high surface area and excellent stability under various conditions. The researchers demonstrated that this MOF could efficiently adsorb carbon dioxide from flue gases, making it a potential candidate for carbon capture technologies.

The synthetic accessibility of 1H-Pyrrole-1,3-diamine further enhances its utility in both research and industrial settings. Several methods have been developed for its preparation, including cycloaddition reactions and condensation reactions involving pyrroles and diamines. These synthetic routes are generally straightforward and can be scaled up for large-scale production.

In conclusion, 1H-Pyrrole-1,3-diamine (CAS No. 927415-57-4) is a multifaceted compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it an important intermediate in organic synthesis and a promising scaffold for drug discovery. Additionally, its applications in materials science highlight its versatility and broad impact on modern research and technology.

927415-57-4 (1H-Pyrrole-1,3-diamine) 関連製品

- 91445-56-6(3-(Hydrazinylmethyl)-N,N-dimethylaniline)

- 2171830-35-4(3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2,2-dimethylpropanoic acid)

- 1804838-88-7(Methyl 4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate)

- 1286724-71-7(ethyl 4-2-(furan-2-amido)-1,3-oxazole-4-amidopiperidine-1-carboxylate)

- 2649087-50-1(1-isocyanatohex-3-ene)

- 2228968-20-3({1-(5-bromo-2-chloropyridin-3-yl)methylcyclopropyl}methanamine)

- 860649-45-2(N-(4-Chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide)

- 2227676-10-8((2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol)

- 2229393-28-4(4-(5-nitropyridin-2-yl)oxane-2,6-dione)

- 1049361-66-1(N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]thiophene-2-carboxamide)